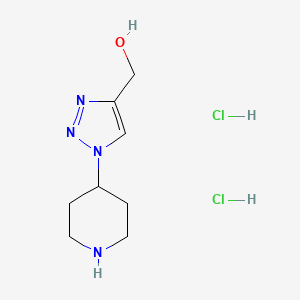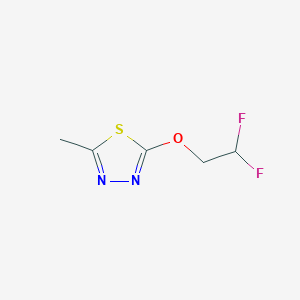
2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-(2,2-Difluoroethoxy)ethanol” has been mentioned in a patent . It was found that “2-(2,2-Difluoroethoxy)ethanol” having a less final content of halide ions can be manufactured through incorporation of the step of synthesizing 2-(2,2-difluoroethoxy)ethanol having an extended oxyethylene chain .
Molecular Structure Analysis
The molecular formula of “2-(2,2-Difluoroethoxy)ethanol” is C4H8F2O2 . Its average mass is 126.102 Da and its monoisotopic mass is 126.049232 Da .
Chemical Reactions Analysis
“2-(2,2-Difluoroethoxy)ethanol” has been used in various scientific research applications. For example, it has been used in the study of binary liquid mixtures to understand the molecular interactions and forces of association/disassociation between different molecules.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,2-Difluoroethoxy)ethanol” include a density of 1.149±0.06 g/cm3 . It has a boiling point of 159.4±30.0 °C .
Aplicaciones Científicas De Investigación
Anticancer Applications
A notable study highlights the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, demonstrating potent anticancer activities. These compounds, synthesized via a facile access method, were evaluated for their in vitro anticancer activity, with some showing significant inhibition against the Hepatocellular carcinoma cell line (HepG-2). The structure-activity relationships suggested based on their anticancer results underline the potential of these compounds as pharmacophores in cancer treatment (Gomha et al., 2017).
Another study focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, designed and synthesized to investigate their biological activities. These compounds exhibited DNA protective ability against oxidative damage and showed strong antimicrobial activity against certain strains. Furthermore, some compounds displayed cytotoxicity on cancer cell lines, indicating their potential in chemotherapy (Gür et al., 2020).
Corrosion Inhibition
Research on 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in an acidic solution has shown that these compounds exhibit good inhibition properties. This study, employing AC impedance technique and theoretical approaches, provided insights into the correlation between the experimental inhibition efficiencies and quantum chemical parameters, offering a pathway towards designing effective corrosion inhibitors (Bentiss et al., 2007).
Anti-Infective and Anti-Inflammatory Agents
A series of diflunisal hydrazide-derived 1,3,4-thiadiazole and oxadiazole compounds were synthesized and evaluated for their anti-infective and anti-inflammatory activities. These compounds showed activity against a range of bacteria, fungi, yeast species, and viruses, with some demonstrating significant anti-inflammatory and antinociceptive activities, highlighting their potential as novel therapeutic agents (Küçükgüzel et al., 2007).
Material Science and Photovoltaic Properties
One study explored the thermoelectric power in ionic liquids, focusing on an organic redox couple derived from 2-mercapto-5-methyl-1,3,4-thiadiazole. This study demonstrated the potential of controlling the thermopower and efficiency of ionic-liquid thermocells by adjusting the concentrations of the ionic liquid and the redox couple, which can significantly enhance the thermoelectric power (Zinovyeva et al., 2014).
Safety and Hazards
The safety data sheet for a related compound, “2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(2,2-difluoroethoxy)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2OS/c1-3-8-9-5(11-3)10-2-4(6)7/h4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNMYDOUHBUGEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)
![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)
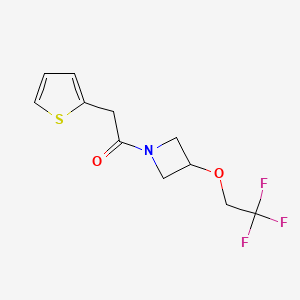
![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)
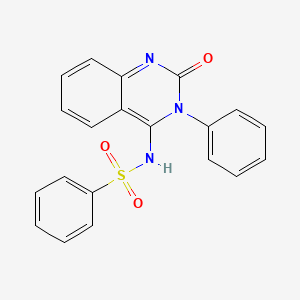
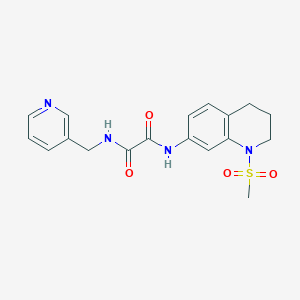
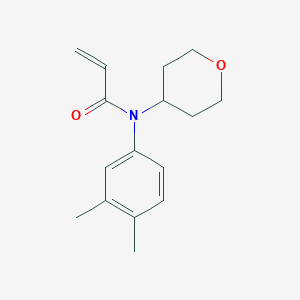
![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B2415387.png)
![N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2415389.png)
